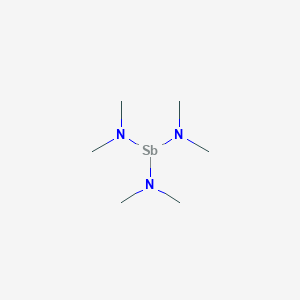![molecular formula C9H16O2 B3152172 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol CAS No. 72948-89-1](/img/structure/B3152172.png)
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol
Vue d'ensemble
Description
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol is a chemical compound with the CAS Number 72948-89-1 . It has a linear formula of C9H16O2 . The compound is a white solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol is represented by the InChI code: 1S/C9H16O2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h10-11H,1-7H2 . The compound has a molecular weight of 156.22 .Physical And Chemical Properties Analysis
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol is a white solid . It has a molecular weight of 156.22 and a linear formula of C9H16O2 .Applications De Recherche Scientifique
Chemical Characterization and Flavor Applications
Research on compounds with similar structures, such as 1-Octen-3-ol, highlights their role in conferring unique aromas to edible mushrooms. Studies utilizing gas chromatography have been pivotal in characterizing the mushroom-like flavor of certain plant species, indicating potential applications of similar compounds in flavoring and the food industry. This suggests a possible area of research for 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol in natural flavoring substances (Maggi, Papa, & Vittori, 2012).
Biomass Conversion and Polymer Synthesis
Compounds like 5-Hydroxymethylfurfural (HMF) derived from plant biomass highlight the relevance of such molecular structures in producing sustainable polymers, fuels, and functional materials. Research into the conversion of biomass to valuable chemicals suggests potential applications for structurally similar compounds in green chemistry and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Light Emitting Diodes (OLEDs)
The design and synthesis of BODIPY-based materials for application in OLED devices represent an area where compounds with specialized structural characteristics, similar to 4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol, could find application. This research indicates potential uses in the development of new organic semiconductors for optoelectronic devices (Squeo & Pasini, 2020).
Anticorrosive Materials
Studies on quinoline derivatives as corrosion inhibitors demonstrate the importance of nitrogenous bicyclic compounds in protecting metals against corrosion. This suggests potential research directions for compounds with similar bicyclic structures in developing new anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
DNA Repair and Epigenetics
Research into the role of hydroxymethylation in DNA repair systems highlights the significance of modified DNA bases in detecting and combating diseases. This area of research might offer insights into the biological implications and potential applications of similar compounds in understanding and manipulating genetic and epigenetic mechanisms (Shukla, Sehgal, & Singh, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPTVDBWTSIOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277101 | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol | |
CAS RN |
72948-89-1 | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72948-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601277101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)




![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B3152147.png)


